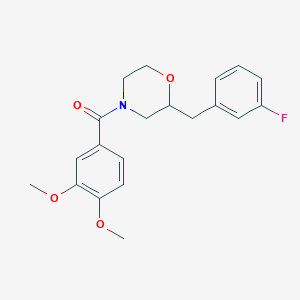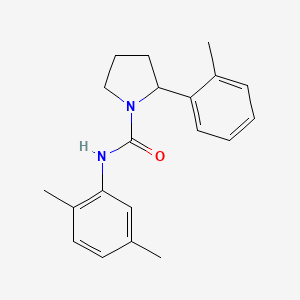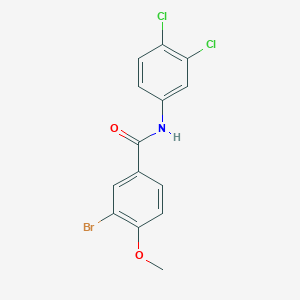![molecular formula C30H26N8 B6099680 N'-[(1-benzylbenzimidazol-2-yl)amino]-N-(1-benzylbenzimidazol-2-yl)iminoethanimidamide](/img/structure/B6099680.png)
N'-[(1-benzylbenzimidazol-2-yl)amino]-N-(1-benzylbenzimidazol-2-yl)iminoethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1-benzylbenzimidazol-2-yl)amino]-N-(1-benzylbenzimidazol-2-yl)iminoethanimidamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
The synthesis of N’-[(1-benzylbenzimidazol-2-yl)amino]-N-(1-benzylbenzimidazol-2-yl)iminoethanimidamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the benzimidazole ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N’-[(1-benzylbenzimidazol-2-yl)amino]-N-(1-benzylbenzimidazol-2-yl)iminoethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired reaction pathway. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Aplicaciones Científicas De Investigación
N’-[(1-benzylbenzimidazol-2-yl)amino]-N-(1-benzylbenzimidazol-2-yl)iminoethanimidamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N’-[(1-benzylbenzimidazol-2-yl)amino]-N-(1-benzylbenzimidazol-2-yl)iminoethanimidamide involves its interaction with specific molecular targets and pathways. The compound can mimic the properties of DNA bases, allowing it to interfere with DNA replication and transcription processes . This interaction can lead to the inhibition of cell growth and proliferation, making it effective against various pathogens and cancer cells.
Comparación Con Compuestos Similares
N’-[(1-benzylbenzimidazol-2-yl)amino]-N-(1-benzylbenzimidazol-2-yl)iminoethanimidamide can be compared with other benzimidazole derivatives such as:
Albendazole: An anthelmintic drug used to treat parasitic worm infections.
Bendamustine: A chemotherapy medication used to treat certain types of cancer.
Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD).
Pimonbendane: A drug used in veterinary medicine for the treatment of heart failure in dogs.
Propiedades
IUPAC Name |
N'-[(1-benzylbenzimidazol-2-yl)amino]-N-(1-benzylbenzimidazol-2-yl)iminoethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N8/c1-22(33-35-29-31-25-16-8-10-18-27(25)37(29)20-23-12-4-2-5-13-23)34-36-30-32-26-17-9-11-19-28(26)38(30)21-24-14-6-3-7-15-24/h2-19H,20-21H2,1H3,(H,31,35)/b33-22-,36-34? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXCWMLNPUEUKG-QLTHSXIQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)N=NC4=NC5=CC=CC=C5N4CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)/N=NC4=NC5=CC=CC=C5N4CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1'-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6099602.png)
![N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1-(oxolan-2-yl)-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B6099606.png)


![5-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methylpyrazin-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6099630.png)
![2-(4,5-dimethoxy-2-nitrobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B6099631.png)
![[4-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid](/img/structure/B6099640.png)
![5-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6099641.png)
![3-allyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6099647.png)

![5-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B6099654.png)
![1-benzoyl-2-[3-(2,6-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B6099659.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-[4-(4-morpholinylcarbonyl)phenyl]-4-piperidinamine](/img/structure/B6099677.png)
